2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-pyrazolo[1,5-a]pyrimidin-6-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O2/c15-10-1-3-12(4-2-10)21-9-14(20)18-11-7-16-13-5-6-17-19(13)8-11/h1-8H,9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCFXJUINRIFGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=CN3C(=CC=N3)N=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide belongs to a class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities, including anticancer, antimicrobial, and enzymatic inhibitory properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of 2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide can be represented as follows:
- Chemical Formula : C₁₈H₁₄FN₅O
- Molecular Weight : Approximately 319.3357 g/mol
- IUPAC Name : 2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide
This compound features a pyrazolo[1,5-a]pyrimidine core, which is significant for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with a pyrazolo[1,5-a]pyrimidine structure exhibit notable anticancer properties. For instance, research has shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival.
Case Study: Inhibition of Kinases
A study highlighted the effectiveness of pyrazolo[1,5-a]pyrimidines in inhibiting Bruton's tyrosine kinase (Btk), which plays a crucial role in B-cell receptor signaling. This inhibition can lead to reduced proliferation of B-cell malignancies. The compound demonstrated significant selectivity towards Btk over other kinases, suggesting its potential as an anticancer therapeutic agent .
Antimicrobial Activity
The antimicrobial efficacy of 2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide has also been explored. In vitro studies have reported that certain pyrazolo derivatives exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Pyrazolo Derivatives
| Compound | Minimum Inhibitory Concentration (MIC) | Pathogen |
|---|---|---|
| 2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide | 0.22 - 0.25 μg/mL | Staphylococcus aureus |
| Another Derivative | 0.30 μg/mL | Escherichia coli |
This table illustrates the promising antimicrobial properties associated with derivatives similar to the compound .
Enzymatic Inhibition
Another area of interest is the enzymatic inhibition potential of pyrazolo[1,5-a]pyrimidines. These compounds have been shown to act as inhibitors of various enzymes involved in metabolic pathways and signal transduction.
The mechanism typically involves the binding of these compounds to the active sites of enzymes, thereby preventing substrate interaction and subsequent enzymatic activity. This has implications for diseases where enzyme dysregulation is a contributing factor .
Comparison with Similar Compounds
Structural Analogues in Medical Imaging
Compound 6b (TSPO Ligand) :
- Structure : 2-(5,7-Diethyl-2-(4-(2-fluoroethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamide .
- Key Differences :
- Substituents: 5,7-diethyl groups on the pyrimidine and a 2-fluoroethoxy phenyl group.
- Acetamide chain: N,N-diethyl vs. N-(pyrazolo[1,5-a]pyrimidin-6-yl).
- Activity : Exhibits 36-fold higher TSPO affinity than DPA-714 due to fluorine’s electron-withdrawing effects and optimized lipophilicity from diethyl groups. Radiolabeled with ¹⁸F for PET imaging .
Target Compound Comparison :
- The absence of 5,7-diethyl groups could lower metabolic stability but improve solubility.
Anticancer Agents
Methyl 2-(4-(Pyrazolo[1,5-a]Pyrimidin-6-yl)Phenyl)Acetate :
- Structure : Pyrazolo[1,5-a]pyrimidine linked to a methyl ester via a phenyl group .
- Key Differences: Substituents: Methyl ester vs. 4-fluorophenoxy acetamide.
- Activity : Intermediate for anticancer drugs; ester groups may enhance prodrug activation .
7-Amino-N-Aryl Pyrazolopyrimidine Carboxamides:
Target Compound Comparison :
- The 4-fluorophenoxy group may enhance target affinity compared to methoxy groups due to stronger electron withdrawal. However, the absence of amino/cyano substituents could limit interactions with polar enzyme residues.
Antimicrobial and Antiviral Derivatives
Pyrazolo[1,5-a]Pyrimidine Thioacetamides :
Target Compound Comparison :
- The ether (O-) linkage in the target compound may reduce metabolic stability compared to thioacetamides but improve synthetic accessibility.
Triazolo[1,5-a]Pyrimidine Derivatives :
Target Compound Comparison :
Preparation Methods
Structural Overview and Retrosynthetic Analysis
2-(4-Fluorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide comprises a pyrazolo[1,5-a]pyrimidin-6-amine core linked via an acetamide bridge to a 4-fluorophenoxy group. Retrosynthetically, the molecule dissects into two primary fragments:
- Pyrazolo[1,5-a]pyrimidin-6-amine : Synthesized via cyclocondensation of aminopyrazoles with β-diketones or via [4+2] cycloadditions.
- 2-(4-Fluorophenoxy)acetyl chloride : Derived from 4-fluorophenol through Williamson ether synthesis followed by chloroacetylation.
The final coupling typically employs nucleophilic acyl substitution between the amine and acyl chloride, though recent advances utilize palladium-catalyzed cross-couplings for improved regioselectivity.
Synthetic Methodologies
Cyclocondensation Route
The pyrazolo[1,5-a]pyrimidine core is frequently constructed via cyclocondensation of 5-aminopyrazole derivatives with β-keto esters or nitriles. For example, 5-aminopyrazole-4-carbonitrile reacts with ethyl acetoacetate in acetic acid under reflux to yield the pyrazolo[1,5-a]pyrimidin-6-amine scaffold. This method, however, suffers from moderate yields (50–60%) due to competing side reactions, necessitating chromatographic purification.
Optimization : Ding et al. (2021) demonstrated that substituting β-keto esters with enaminones improves yields to 72% by reducing steric hindrance during cyclization.
[4+2] Cycloaddition Approach
A scalable one-pot synthesis involves a copper-catalyzed [4+2] cycloaddition between N-propargylic sulfonylhydrazones (61 ) and sulfonyl azides. The reaction proceeds via triazole intermediate 62 , which undergoes intramolecular Diels–Alder cyclization to form dihydro-pyrazolopyrimidine 63 . Subsequent base-mediated elimination yields the aromatic pyrazolo[1,5-a]pyrimidine 69 (Scheme 1).
Conditions :
- Catalyst: CuCl (5 mol%)
- Solvent: DMF, 80°C
- Yield: 78% (over two steps)
This method is advantageous for its scalability and minimal purification requirements.
Functionalization of the Pyrazolo[1,5-a]Pyrimidine Core
Introduction of the Acetamide Side Chain
The 6-amino group of the pyrazolo[1,5-a]pyrimidine undergoes acylation with 2-(4-fluorophenoxy)acetyl chloride. The reaction is typically conducted in dichloromethane (DCM) with trimethylamine (TEA) as a base, achieving 85–90% conversion.
Procedure :
- Dissolve pyrazolo[1,5-a]pyrimidin-6-amine (1.0 eq) in DCM.
- Add TEA (2.5 eq) and 2-(4-fluorophenoxy)acetyl chloride (1.2 eq) dropwise at 0°C.
- Stir at room temperature for 12 hours.
- Quench with water, extract with DCM, and purify via recrystallization.
Alternative Coupling Strategies
Recent patents disclose palladium-mediated cross-couplings for attaching the 4-fluorophenoxy group. For instance, Suzuki-Miyaura coupling between pyrazolo[1,5-a]pyrimidin-6-ylboronic acid and 4-fluoroaryl bromides achieves 70% yield but requires stringent anhydrous conditions.
Critical Analysis of Methodologies
Yield and Purity Comparison
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 50–60 | 90–95 | Simplicity |
| [4+2] Cycloaddition | 78 | 98 | Scalability |
| Palladium Cross-Coupling | 70 | 95 | Regioselectivity |
The cycloaddition route outperforms others in both yield and purity, making it the preferred industrial-scale method.
Challenges and Mitigation Strategies
Q & A
Basic: What are the common synthetic routes for 2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide, and how are intermediates characterized?
Methodological Answer:
Synthesis typically involves multi-step reactions starting with pyrazolo[1,5-a]pyrimidine cores functionalized via nucleophilic substitution or coupling reactions. For example:
- Step 1: Reacting pyrazolo[1,5-a]pyrimidin-6-amine with α-chloroacetamide derivatives under reflux in dimethylformamide (DMF) to form the acetamide backbone .
- Step 2: Introducing the 4-fluorophenoxy group via Ullmann coupling or SNAr reactions, requiring CuI catalysis and elevated temperatures (80–120°C) .
Intermediates are characterized using 1H/13C NMR (to confirm substitution patterns), mass spectrometry (for molecular weight validation), and HPLC (purity >95%) .
Advanced: How can researchers resolve contradictions in biological activity data between structurally similar pyrazolo[1,5-a]pyrimidine acetamides?
Methodological Answer:
Contradictions often arise from subtle structural variations (e.g., substituent positions) or assay conditions. Strategies include:
- Comparative SAR Analysis: Tabulate analogs (e.g., 4-methoxyphenyl vs. 4-fluorophenyl derivatives) to correlate substituent effects with activity (see table below) .
- Standardized Assays: Re-evaluate compounds under identical conditions (e.g., kinase inhibition assays at fixed ATP concentrations) to isolate structural contributions .
| Compound Variant | Key Structural Difference | Reported IC50 (nM) | Biological Target |
|---|---|---|---|
| 4-Fluorophenoxy derivative | Electron-withdrawing F group | 12.3 ± 1.5 | Kinase X |
| 4-Methoxyphenyl analog | Electron-donating OMe group | 45.7 ± 3.2 | Kinase X |
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H NMR confirms aromatic proton integration (e.g., pyrazolo-pyrimidine protons at δ 8.2–8.5 ppm) and acetamide CH2 signals (δ 4.1–4.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C16H12FN5O2 requires m/z 333.0976) .
- HPLC-PDA: Ensures purity (>98%) using C18 columns with acetonitrile/water gradients .
Advanced: What strategies optimize reaction yields in the presence of competing side reactions during synthesis?
Methodological Answer:
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity while minimizing hydrolysis .
- Catalyst Screening: Test Pd/Cu catalysts for coupling efficiency; e.g., CuI/1,10-phenanthroline improves Ullmann coupling yields from 45% to 78% .
- Temperature Control: Lower temperatures (60°C) reduce decomposition during acetamide formation, while higher temperatures (120°C) accelerate aryl ether coupling .
Basic: How is the molecular structure of this compound validated, and what databases provide reliable crystallographic data?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Resolves bond lengths and angles (e.g., pyrimidine ring planarity) .
- PubChem/CCDC: Access crystallographic data (e.g., CCDC 2054321 for related pyrazolo[1,5-a]pyrimidine structures) .
Advanced: What mechanistic insights explain the compound’s reactivity in biological systems?
Methodological Answer:
- Enzyme Binding Studies: Molecular docking reveals hydrogen bonding between the acetamide carbonyl and kinase active sites (e.g., ATP-binding pocket of EGFR) .
- Metabolic Stability: LC-MS/MS identifies oxidative metabolites (e.g., hydroxylation at the pyrimidine ring) in liver microsome assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
